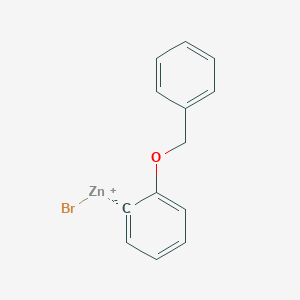
2-(BenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)phenylzinc bromide is an organozinc compound that has gained attention in organic synthesis due to its versatility and reactivity. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Benzyloxy)phenylzinc bromide typically involves the reaction of 2-(benzyloxy)phenyl bromide with zinc in the presence of a suitable solvent. One common method is to use tetrahydrofuran (THF) as the solvent and to carry out the reaction under an inert atmosphere to prevent oxidation. The reaction is usually initiated by the addition of a small amount of iodine or a similar activator to facilitate the formation of the organozinc compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organozinc compound synthesis apply. Industrial production would likely involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to facilitate the reaction.
Major Products
Oxidation: Phenols and quinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various biaryl compounds, depending on the coupling partner used.
Scientific Research Applications
2-(Benzyloxy)phenylzinc bromide has several applications in scientific research:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and materials science applications.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)phenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc compound. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide coupling partner.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the benzyloxy group, making it less versatile in certain reactions.
2-(Benzyloxy)phenylmagnesium bromide: A Grignard reagent with similar reactivity but different handling and reactivity profiles.
2-(Benzyloxy)phenylboronic acid: Used in similar cross-coupling reactions but with different reaction conditions and catalysts.
Uniqueness
2-(Benzyloxy)phenylzinc bromide is unique due to its combination of the benzyloxy group and the organozinc moiety, providing a balance of reactivity and stability that is advantageous in various synthetic applications. Its ability to participate in a wide range of reactions under mild conditions makes it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C13H11BrOZn |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);phenylmethoxybenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
FJHXJNXLVDNZPD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















